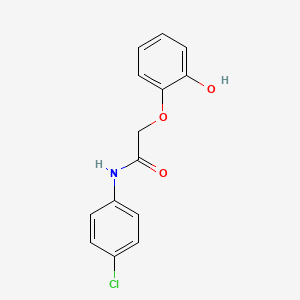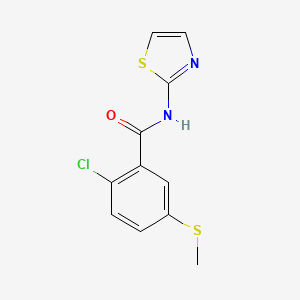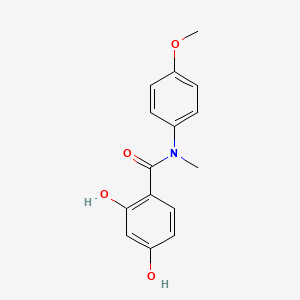
N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide, also known as AHPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AHPC is a derivative of acetanilide and belongs to the class of arylamides. It has a molecular weight of 311.77 g/mol and a melting point of 156-158°C.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are known to play a role in the development of pain and inflammation, and the inhibition of COX enzymes results in a reduction in the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide has been shown to reduce the production of cytokines, which are known to play a role in the development of inflammation. N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide has also been shown to reduce the production of prostaglandins, which are responsible for the development of pain and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide in lab experiments include its high purity and stability, making it an ideal candidate for use in various assays. However, the limitations of using N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide include its low solubility in water, which can limit its use in certain assays.
Future Directions
There are several future directions for research on N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide. One potential area of research is the development of new derivatives of N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide that possess improved pharmacological properties. Another potential area of research is the development of new drug delivery systems for N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide, which can improve its bioavailability and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide and its potential applications in various fields of science.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide involves the reaction between 4-chloroaniline and 2-hydroxyphenylacetic acid in the presence of a catalyst. The reaction proceeds through the formation of an amide bond between the two molecules, resulting in the formation of N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide. The synthesis of N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide has been optimized to achieve high yields and purity.
Scientific Research Applications
N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide has been extensively studied for its potential applications in various fields of science. One of the major areas of research is in the field of medicinal chemistry, where N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide has shown promising results as a potential drug candidate for the treatment of various diseases. N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c15-10-5-7-11(8-6-10)16-14(18)9-19-13-4-2-1-3-12(13)17/h1-8,17H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEGLNIMXXCCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-6-pyridin-3-ylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7580611.png)

![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7580621.png)

![2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B7580636.png)



![1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B7580659.png)


![N-[(5E)-5-[benzoyl-[3-(trifluoromethyl)phenyl]hydrazinylidene]-1,3-thiazol-2-ylidene]benzamide](/img/structure/B7580696.png)

![5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B7580714.png)